molecular formula C14H15ClN2O2 B12577233 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride CAS No. 581785-06-0

1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride

Cat. No.: B12577233
CAS No.: 581785-06-0
M. Wt: 278.73 g/mol
InChI Key: PXEOAWMKWLKDKD-UHFFFAOYSA-N
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Description

1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ion, a phenyl group, and a hydroxymethylamino moiety. Its chemical formula is C14H15ClN2O2, and it is often used in research due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion and the introduction of the hydroxymethylamino group. One common synthetic route involves the reaction of 4-phenylpyridine with chloroacetyl chloride to form an intermediate, which is then reacted with hydroxylamine to introduce the hydroxymethylamino group. The final step involves the quaternization of the pyridine nitrogen with a suitable alkylating agent to form the pyridinium ion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylated derivatives, reduced pyridine compounds, and substituted pyridinium salts.

Scientific Research Applications

1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of their activity. The hydroxymethylamino group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s effects are mediated through pathways involving enzyme inhibition, protein modification, and signal transduction.

Comparison with Similar Compounds

1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride can be compared with similar compounds such as:

    Tris(hydroxymethyl)aminomethane: Known for its buffering capacity in biochemical assays.

    4-Phenylpyridine: A precursor in the synthesis of various pyridinium salts.

    N-Methylpyridinium chloride: Used in organic synthesis and as a phase transfer catalyst.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

581785-06-0

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

N-(hydroxymethyl)-2-(4-phenylpyridin-1-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C14H14N2O2.ClH/c17-11-15-14(18)10-16-8-6-13(7-9-16)12-4-2-1-3-5-12;/h1-9,17H,10-11H2;1H

InChI Key

PXEOAWMKWLKDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)NCO.[Cl-]

Origin of Product

United States

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